Cas no 1484328-09-7 (2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid)

2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid is a versatile trifluoromethylated pyrrolidine derivative, primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyrrolidine scaffold offers structural rigidity for chiral applications. The acetic acid moiety provides a handle for further functionalization, making it valuable in peptide coupling or esterification reactions. This compound is particularly advantageous in medicinal chemistry for designing bioactive molecules due to its metabolic stability and lipophilicity, attributed to the trifluoromethyl group. High purity grades ensure reproducibility in research and industrial applications. Suitable for controlled environments, it requires handling under inert conditions to preserve reactivity.
2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid structure
1484328-09-7 structure
Product name:2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid
CAS No:1484328-09-7
MF:C8H10F3NO3
MW:225.16511297226
CID:6136350
PubChem ID:65945031

2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS015286853
    • 1484328-09-7
    • 2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
    • EN300-5480111
    • 2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid
    • Inchi: 1S/C8H10F3NO3/c9-8(10,11)7(15)12-2-1-5(4-12)3-6(13)14/h5H,1-4H2,(H,13,14)
    • InChI Key: ATDAQJGZMXDEPW-UHFFFAOYSA-N
    • SMILES: FC(C(N1CCC(CC(=O)O)C1)=O)(F)F

Computed Properties

  • Exact Mass: 225.06127767g/mol
  • Monoisotopic Mass: 225.06127767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 57.6Ų

2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5480111-10.0g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
10.0g
$2577.0 2025-03-15
Enamine
EN300-5480111-1.0g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
1.0g
$600.0 2025-03-15
Enamine
EN300-5480111-0.5g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
0.5g
$575.0 2025-03-15
Enamine
EN300-5480111-0.05g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
0.05g
$504.0 2025-03-15
Enamine
EN300-5480111-0.1g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
0.1g
$528.0 2025-03-15
Enamine
EN300-5480111-5.0g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
5.0g
$1737.0 2025-03-15
Enamine
EN300-5480111-0.25g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
0.25g
$551.0 2025-03-15
Enamine
EN300-5480111-2.5g
2-[1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
1484328-09-7 95.0%
2.5g
$1174.0 2025-03-15

Additional information on 2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid

Recent Advances in the Study of 2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid (CAS: 1484328-09-7)

2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid (CAS: 1484328-09-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoroacetyl and pyrrolidinyl acetic acid moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid in the synthesis of novel protease inhibitors. The researchers demonstrated that the trifluoroacetyl group enhances the compound's binding affinity to target enzymes, making it a valuable scaffold for designing potent inhibitors. The study also reported improved pharmacokinetic properties of derivatives synthesized from this intermediate, suggesting its utility in optimizing drug candidates.

In addition to its applications in protease inhibition, recent research has investigated the compound's potential in central nervous system (CNS) drug development. A 2024 preprint article on bioRxiv described the use of 2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid as a precursor for GABA receptor modulators. The study found that structural modifications of this compound led to derivatives with selective activity at GABAA receptors, offering a promising avenue for treating anxiety and epilepsy disorders.

The synthetic accessibility of 2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid has also been a focus of recent methodological advancements. A 2023 paper in Organic Letters presented an optimized, scalable synthesis route for this compound, achieving high yields and purity. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and efficiency.

Ongoing research continues to explore the broader applications of 2-[1-(Trifluoroacetyl)pyrrolidin-3-yl]acetic acid in medicinal chemistry. Its unique structural features make it a promising candidate for fragment-based drug design, as evidenced by its incorporation into several lead optimization programs. Future studies are expected to further elucidate its potential in targeting other therapeutic areas, such as oncology and infectious diseases.

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